tris[4-(2-methylpropyl)phenyl] phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tris[4-(2-methylpropyl)phenyl] phosphate is synthesized through the reaction of phenol with isobutylene in the presence of a catalyst, followed by phosphorylation. The reaction typically involves the following steps:
Alkylation: Phenol reacts with isobutylene in the presence of an acid catalyst to form isobutylenated phenol.
Phosphorylation: The isobutylenated phenol is then reacted with phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) to form the phosphate ester.
Industrial Production Methods: The industrial production of phenol, isobutylenated, phosphate (3:1) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tris[4-(2-methylpropyl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents can be employed for substitution reactions.
Major Products:
Oxidation: The major products include oxidized phenyl phosphates.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated phenyl phosphates.
Scientific Research Applications
tris[4-(2-methylpropyl)phenyl] phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phenol, isobutylenated, phosphate (3:1) primarily involves its ability to act as a flame retardant. The compound works by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process . Additionally, it can release phosphorus-containing radicals that interfere with the flame propagation process .
Comparison with Similar Compounds
- Triphenyl phosphate (TPP)
- Tricresyl phosphate (TCP)
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)
Properties
IUPAC Name |
tris[4-(2-methylpropyl)phenyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39O4P/c1-22(2)19-25-7-13-28(14-8-25)32-35(31,33-29-15-9-26(10-16-29)20-23(3)4)34-30-17-11-27(12-18-30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYPBQJBRGDLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867770 | |
Record name | Tris[4-(2-methylpropyl)phenyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, isobutylenated, phosphate (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68937-40-6, 68759-64-8 | |
Record name | Isobutylenated phenol phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, isobutylenated, phosphate (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris[4-(2-methylpropyl)phenyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, isobutylenated, phosphate (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISOBUTYLENATED TRIPHENYLPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE77R3GK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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